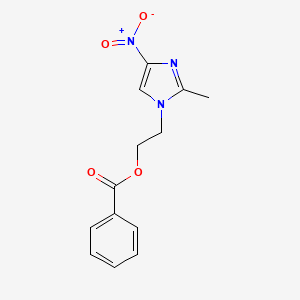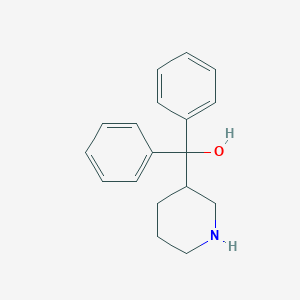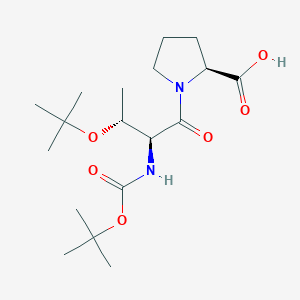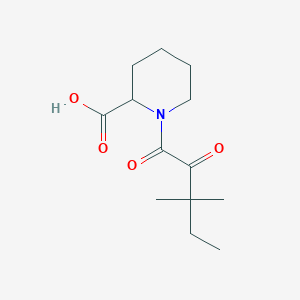
cis-3-(Boc-amino)-5-(trifluormethyl)piperidine
Overview
Description
Cis-3-(Boc-amino)-5-(trifluormethyl)piperidine (CBTMP) is an organic compound that has been widely studied in recent years due to its unique properties and potential applications in the scientific field. CBTMP has been found to have a wide range of applications, including as a synthetic intermediate in organic synthesis, as a ligand in organometallic chemistry, and as a reagent in peptide synthesis. In addition, CBTMP has been studied for its potential use in the fields of biochemistry and physiology, as well as in laboratory experiments.
Scientific Research Applications
Neuropharmacological Studies : Compounds with structures akin to cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine have been explored for their effects on neurotransmission. For example, research on cyclic dicarboxylic acids, including piperidine derivatives, has shown their potential in modulating neuronal activity, particularly in antagonizing responses to excitatory amino acids like NMDA, which plays a crucial role in synaptic plasticity and neurotoxicity (Birley, Collins, Perkins, & Stone, 1982). These findings suggest possible applications in studying synaptic transmission and developing treatments for neurological disorders.
Potential Therapeutic Applications : Piperidine derivatives have been investigated for their therapeutic potential in various models. For instance, studies on 1-Boc-piperidine-4-carboxaldehyde have shown it can affect binge-eating behavior and anxiety in rats, indicating potential applications in addressing eating disorders and anxiety-related conditions (Guzmán-Rodríguez et al., 2021).
Neuroprotection and Ischemia : Research on NMDA antagonists, which share a functional relationship with cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine due to their interaction with neurotransmitter systems, suggests their role in neuroprotection. Studies demonstrate the efficacy of NMDA antagonists like CGS 19755 in reducing ischemic brain damage and improving outcomes after global cerebral ischemia, hinting at the potential of similar compounds in treating stroke and other ischemic conditions (Grotta et al., 1990).
Anti-inflammatory Properties : Compounds structurally related to cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine have been assessed for their anti-inflammatory activities. For instance, studies on N-substituted piperidine derivatives have shown promising anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, suggesting potential applications in developing new anti-inflammatory drugs (Xie et al., 2017).
properties
IUPAC Name |
tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-8-4-7(5-15-6-8)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNVTZVWJLBPQS-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CNC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(2-butoxyquinoline-4-carbonyl)amino]-N,N-diethylethanamine oxide](/img/structure/B3179575.png)

![Trimebutine maleate impurity D [EP]](/img/structure/B3179578.png)


![(R)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one](/img/structure/B3179600.png)




